2-(3-Chlorophenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one
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Overview
Description
2-(3-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a synthetic organic compound that belongs to the class of pyrazolo[1,2-a][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and heating under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities. It can be used in the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its interactions with biological targets can be studied to develop new treatments for diseases.
Industry
In the industrial sector, the compound can be used in the formulation of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-3-phenylpyrazolo[1,2-a][1,2,4]triazol-1-one
- 2-(4-methylphenyl)-3-phenylpyrazolo[1,2-a][1,2,4]triazol-1-one
- 2-(3-chlorophenyl)-3-(4-methylphenyl)pyrazolo[1,2-a][1,2,4]triazole
Uniqueness
The uniqueness of 2-(3-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one lies in its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This structural arrangement can lead to distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
384359-33-5 |
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Molecular Formula |
C18H18ClN3O |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one |
InChI |
InChI=1S/C18H18ClN3O/c1-13-6-8-14(9-7-13)17-20-10-3-11-21(20)18(23)22(17)16-5-2-4-15(19)12-16/h2,4-9,12,17H,3,10-11H2,1H3 |
InChI Key |
KXKLSSBTIXVEBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3CCCN3C(=O)N2C4=CC(=CC=C4)Cl |
solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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